molecular formula C12H10N2O3 B2921772 N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide CAS No. 61862-29-1

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide

Cat. No.: B2921772
CAS No.: 61862-29-1
M. Wt: 230.223
InChI Key: UYCLQMPQVKMMJO-UHFFFAOYSA-N
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Description

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide is an organic compound characterized by the presence of a pyrrole ring fused with a phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product. The reaction conditions often include:

    Temperature: 50-70°C

    Solvent: Acetic acid or other suitable organic solvents

    Catalysts: Acid catalysts like sulfuric acid or Lewis acids

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure consistent product quality

    Purification steps: Such as recrystallization or chromatography to achieve high purity

    Quality control: Rigorous testing to meet industry standards

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Employing reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogenating agents like bromine or chlorine

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Conversion to corresponding amines or alcohols

    Substitution: Halogenated derivatives or other substituted products

Scientific Research Applications

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential as a biochemical probe

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. It can:

    Inhibit enzyme activity: By binding to active sites

    Modulate signaling pathways: Affecting cellular processes

    Induce apoptosis: In cancer cells through mitochondrial pathways

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
  • 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propionic acid
  • 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid

Uniqueness

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its phenyl group enhances its stability and potential for diverse chemical modifications.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

N-[3-(2,5-dioxopyrrol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8(15)13-9-3-2-4-10(7-9)14-11(16)5-6-12(14)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCLQMPQVKMMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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